Cas no 2091238-69-4 (4-bromo-2-fluoro-6-methylbenzene-1-sulfonamide)

4-bromo-2-fluoro-6-methylbenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 4-bromo-2-fluoro-6-methylbenzene-1-sulfonamide
- 2091238-69-4
- EN300-1611951
-
- Inchi: 1S/C7H7BrFNO2S/c1-4-2-5(8)3-6(9)7(4)13(10,11)12/h2-3H,1H3,(H2,10,11,12)
- InChI Key: FDWBKHCKWISBAZ-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=C(C)C=1)S(N)(=O)=O)F
Computed Properties
- Exact Mass: 266.93649g/mol
- Monoisotopic Mass: 266.93649g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 277
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 68.5Ų
4-bromo-2-fluoro-6-methylbenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1611951-0.05g |
4-bromo-2-fluoro-6-methylbenzene-1-sulfonamide |
2091238-69-4 | 0.05g |
$768.0 | 2023-06-04 | ||
Enamine | EN300-1611951-0.1g |
4-bromo-2-fluoro-6-methylbenzene-1-sulfonamide |
2091238-69-4 | 0.1g |
$804.0 | 2023-06-04 | ||
Enamine | EN300-1611951-5000mg |
4-bromo-2-fluoro-6-methylbenzene-1-sulfonamide |
2091238-69-4 | 5000mg |
$3273.0 | 2023-09-23 | ||
Enamine | EN300-1611951-0.5g |
4-bromo-2-fluoro-6-methylbenzene-1-sulfonamide |
2091238-69-4 | 0.5g |
$877.0 | 2023-06-04 | ||
Enamine | EN300-1611951-500mg |
4-bromo-2-fluoro-6-methylbenzene-1-sulfonamide |
2091238-69-4 | 500mg |
$1084.0 | 2023-09-23 | ||
Enamine | EN300-1611951-10.0g |
4-bromo-2-fluoro-6-methylbenzene-1-sulfonamide |
2091238-69-4 | 10g |
$3929.0 | 2023-06-04 | ||
Enamine | EN300-1611951-100mg |
4-bromo-2-fluoro-6-methylbenzene-1-sulfonamide |
2091238-69-4 | 100mg |
$993.0 | 2023-09-23 | ||
Enamine | EN300-1611951-50mg |
4-bromo-2-fluoro-6-methylbenzene-1-sulfonamide |
2091238-69-4 | 50mg |
$948.0 | 2023-09-23 | ||
Enamine | EN300-1611951-10000mg |
4-bromo-2-fluoro-6-methylbenzene-1-sulfonamide |
2091238-69-4 | 10000mg |
$4852.0 | 2023-09-23 | ||
Enamine | EN300-1611951-1000mg |
4-bromo-2-fluoro-6-methylbenzene-1-sulfonamide |
2091238-69-4 | 1000mg |
$1129.0 | 2023-09-23 |
4-bromo-2-fluoro-6-methylbenzene-1-sulfonamide Related Literature
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
Additional information on 4-bromo-2-fluoro-6-methylbenzene-1-sulfonamide
Recent Advances in the Study of 4-Bromo-2-fluoro-6-methylbenzene-1-sulfonamide (CAS: 2091238-69-4) and Its Applications in Chemical Biology and Pharmaceutical Research
The compound 4-bromo-2-fluoro-6-methylbenzene-1-sulfonamide (CAS: 2091238-69-4) has recently emerged as a promising scaffold in medicinal chemistry and drug discovery. This sulfonamide derivative has attracted significant attention due to its unique structural features that make it suitable for developing novel therapeutic agents. Recent studies have explored its potential as a key intermediate in the synthesis of biologically active molecules targeting various disease pathways.
Structural analysis reveals that the presence of both bromo and fluoro substituents on the benzene ring, along with the sulfonamide functional group, provides multiple sites for chemical modifications. This versatility has been exploited in several drug discovery programs, particularly in the development of enzyme inhibitors. The methyl group at the 6-position adds steric bulk that can be crucial for target binding specificity, while the electron-withdrawing nature of the substituents influences the compound's electronic properties and reactivity.
In recent pharmacological studies, derivatives of 4-bromo-2-fluoro-6-methylbenzene-1-sulfonamide have shown promising activity against several molecular targets. One notable application is in the development of carbonic anhydrase inhibitors, where the sulfonamide moiety serves as a zinc-binding group. The specific substitution pattern of this compound appears to enhance binding affinity while maintaining favorable pharmacokinetic properties. Researchers have reported IC50 values in the nanomolar range for certain derivatives against tumor-associated carbonic anhydrase isoforms.
The synthetic accessibility of 4-bromo-2-fluoro-6-methylbenzene-1-sulfonamide has been demonstrated through several optimized routes published in the past two years. Recent methodological improvements have focused on increasing yields and purity while reducing environmental impact. One particularly efficient approach involves a one-pot halogenation-sulfonamidation sequence starting from commercially available precursors. These synthetic advances have facilitated the production of gram-scale quantities required for preclinical evaluation.
Structure-activity relationship (SAR) studies have identified key modifications that can enhance biological activity. For instance, replacing the bromo substituent with other halogens or small alkyl groups has been shown to modulate target selectivity. The fluorine atom at the 2-position appears critical for maintaining metabolic stability, as demonstrated in comparative studies with non-fluorinated analogs. These findings have important implications for lead optimization in drug discovery programs utilizing this scaffold.
Recent computational studies have provided insights into the molecular interactions of 4-bromo-2-fluoro-6-methylbenzene-1-sulfonamide derivatives with biological targets. Molecular docking simulations and molecular dynamics studies have revealed favorable binding modes in several enzyme active sites. Quantum mechanical calculations have further elucidated the electronic effects of the substituents on the compound's reactivity and binding properties. These in silico approaches have accelerated the design of more potent analogs.
The compound's potential extends beyond therapeutic applications. Recent reports have explored its use in chemical biology as a versatile building block for probe development. The bromo substituent serves as an excellent handle for further functionalization via cross-coupling reactions, enabling the attachment of various reporter groups. This property has been utilized in the design of activity-based probes for studying enzyme function in complex biological systems.
Safety and toxicological assessments of 4-bromo-2-fluoro-6-methylbenzene-1-sulfonamide and its derivatives have progressed significantly. Recent in vitro studies indicate favorable cytotoxicity profiles for many analogs, with selective indices that warrant further investigation. Metabolic stability assays using liver microsomes have shown promising results, particularly for derivatives with specific substitution patterns. These findings support the continued exploration of this scaffold in drug discovery.
Looking forward, several research groups have initiated programs to explore the full potential of 4-bromo-2-fluoro-6-methylbenzene-1-sulfonamide in addressing unmet medical needs. Current efforts focus on developing selective kinase inhibitors and antimicrobial agents based on this core structure. The compound's unique combination of physicochemical properties and synthetic versatility positions it as a valuable tool in medicinal chemistry and chemical biology research.
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